![molecular formula C22H28FN3O7S B2884988 N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate CAS No. 1323699-62-2](/img/structure/B2884988.png)
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a useful research compound. Its molecular formula is C22H28FN3O7S and its molecular weight is 497.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulations
Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These studies provide insights into the global reactivity parameters, such as energy levels and chemical hardness, and the adsorption behaviors on different metal surfaces. This research highlights the potential application of such compounds in corrosion inhibition, with implications for materials science and engineering (Kaya et al., 2016).
Structural Characterization and Biological Evaluation
The structural characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through spectroscopic methods and X-ray diffraction studies has led to biological evaluations of its antibacterial and anthelmintic activities. This research underscores the potential of fluoro-phenyl piperazine derivatives in developing new therapeutic agents with specific antimicrobial properties (Sanjeevarayappa et al., 2015).
COX-2 Inhibition for Therapeutic Applications
A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) inhibition abilities. This research has contributed to the identification of potent, selective, and orally active COX-2 inhibitors, which are of significant interest for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has been found to notably increase COX1/COX-2 selectivity (Hashimoto et al., 2002).
Hydrogen-Bonded Framework Structures
Research on flunarizine salts has elucidated the three-dimensional hydrogen-bonded framework structures in flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate. These studies provide a deeper understanding of the structural properties of flunarizine derivatives, which could inform the development of improved formulations for existing therapeutic agents (Kavitha et al., 2014).
Solid-State Characterization of AND-1184
AND-1184, a potential active pharmaceutical ingredient (API) for the treatment of dementia, has been characterized in its solid state through single-crystal X-ray and solid-state NMR studies. This work emphasizes the importance of detailed structural analysis in the development and optimization of novel therapeutic compounds (Pawlak et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-piperazin-1-ylpropyl)-4-methylbenzenesulfonamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S.C2H2O4/c1-16-2-8-20(9-3-16)28(26,27)24(18-6-4-17(21)5-7-18)15-19(25)14-23-12-10-22-11-13-23;3-1(4)2(5)6/h2-9,19,22,25H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWKLLGRIQAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCNCC2)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.